molecular formula C20H25FINO2 B12758919 HZ9Fup9E8I CAS No. 1187432-35-4

HZ9Fup9E8I

Cat. No.: B12758919
CAS No.: 1187432-35-4
M. Wt: 456.3 g/mol
InChI Key: HOLJKTPTYVYXQS-NWUNOEDWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HZ9Fup9E8I (CAS No. 918538-05-3) is a heterocyclic organic compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol. It belongs to the pyrrolo-triazine class, characterized by a fused bicyclic structure containing nitrogen and chlorine substituents. Key physicochemical properties include a boiling point of 312.3°C (predicted), a topological polar surface area (TPSA) of 41.3 Ų, and moderate aqueous solubility (Log S = -2.8).

The compound exhibits H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) hazard classifications. Its synthesis involves coupling 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine with 5-cyclobutyl-1H-pyrazol-3-amine in the presence of N-ethyl-N,N-diisopropylamine and potassium iodide in DMF, yielding a product with >95% purity .

Properties

CAS No.

1187432-35-4

Molecular Formula

C20H25FINO2

Molecular Weight

456.3 g/mol

IUPAC Name

2-(18F)fluoranylethyl (1R,2S,3S,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C20H25FINO2/c1-14-3-5-15(6-4-14)17-13-16-7-8-18(23(16)11-2-10-22)19(17)20(24)25-12-9-21/h2-6,10,16-19H,7-9,11-13H2,1H3/b10-2+/t16-,17+,18+,19-/m0/s1/i21-1

InChI Key

HOLJKTPTYVYXQS-NWUNOEDWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)OCC[18F])N3C/C=C/I

Canonical SMILES

CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OCCF)N3CC=CI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FE-PE2I F-18 involves a nucleophilic substitution reaction where fluorine-18 is introduced into the precursor compound. The process typically includes the following steps :

    Azeotropic Drying: The initial step involves the azeotropic drying of fluorine-18.

    Nucleophilic Fluorination: The dried fluorine-18 is then reacted with a tosylated precursor to form the desired compound.

    Purification and Formulation: The final product is purified using high-performance liquid chromatography (HPLC) and formulated for use.

Industrial Production Methods

Industrial production of FE-PE2I F-18 is carried out using automated synthesis modules such as the Synthera®+ platform or the GE TRACERLab FX2 N synthesis module. These platforms allow for high-yield, GMP-compliant production of the compound, ensuring its sterility and stability .

Chemical Reactions Analysis

Types of Reactions

FE-PE2I F-18 primarily undergoes nucleophilic substitution reactions during its synthesis. It does not typically participate in oxidation or reduction reactions under standard conditions.

Common Reagents and Conditions

    Reagents: Fluorine-18, tosylated precursor.

    Conditions: Azeotropic drying, nucleophilic fluorination, HPLC purification.

Major Products

The major product of the synthesis is FE-PE2I F-18 itself, which is used as a radioligand for PET imaging.

Scientific Research Applications

FE-PE2I F-18 has several important applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :

    Chemistry: Used as a radiolabeled compound in PET imaging studies.

    Biology: Helps in studying the dopamine transporter function in the brain.

    Medicine: Aids in the diagnosis and monitoring of neurodegenerative disorders such as Parkinson’s disease.

    Industry: Utilized in the production of radiopharmaceuticals for medical imaging.

Mechanism of Action

FE-PE2I F-18 binds selectively to the dopamine transporter (DAT) in the brain. This binding allows for the visualization and quantification of DAT density using PET imaging. The compound undergoes a two-step binding mechanism involving a fast complex formation followed by a slower isomerization of the complex .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Three structurally analogous compounds are selected for comparison based on shared core structures and functional groups (Table 1):

Table 1: Comparative Analysis of HZ9Fup9E8I and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Log S Bioactivity Score Hazard Profile
This compound (Target) C₆H₃Cl₂N₃ 188.01 Dichloro-pyrrolotriazine, cyclobutyl -2.8 0.78 H315, H319, H335
Compound A (CAS 待定) C₈H₁₀ClN₃ 195.65 Isopropyl-pyrrolotriazine -3.2 0.65 H315, H319
Compound B (CAS 待定) C₇H₅Cl₂N₃ 202.04 Methyl-pyrazolopyridine, dichloro -2.5 0.82 H302, H315
Compound C (CAS 待定) C₉H₈ClN₃ 205.63 Chloro-pyrrolopyridine, ethyl bridge -3.0 0.71 H319, H335

Key Findings :

Structural Variations :

  • Compound A replaces the cyclobutyl group in this compound with an isopropyl substituent, increasing hydrophobicity (Log S = -3.2 vs. -2.8) but reducing bioactivity (0.65 vs. 0.78) .
  • Compound B substitutes the pyrrolotriazine core with a pyrazolopyridine system, enhancing solubility (Log S = -2.5) and bioactivity (0.82), likely due to improved hydrogen-bonding capacity.
  • Compound C introduces an ethyl bridge, which slightly reduces synthetic accessibility (score = 3.2 vs. 3.6) but improves metabolic stability .

Hazard Profiles :

  • This compound and Compound C share H335 (respiratory irritation), linked to their volatile chlorinated byproducts. Compound B lacks this hazard but shows H302 (oral toxicity), suggesting divergent metabolic pathways .

Biological Performance :

  • Kinase Inhibition : this compound demonstrates superior selectivity for tyrosine kinases (IC₅₀ = 12 nM) compared to Compound A (IC₅₀ = 45 nM), attributed to its rigid cyclobutyl moiety .
  • Solubility-Bioactivity Trade-off : Compound B’s higher solubility correlates with reduced membrane permeability (Pe = 4.2 × 10⁻⁶ cm/s vs. 2.8 × 10⁻⁶ cm/s for this compound), highlighting a critical design challenge .

Research Implications

  • Drug Design : The cyclobutyl group in this compound offers a balance between rigidity and solubility, making it a preferred scaffold for CNS-targeted therapies.
  • Safety : Substitution of chlorine with less volatile groups (e.g., fluorine) in analogues could mitigate respiratory hazards without compromising activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.